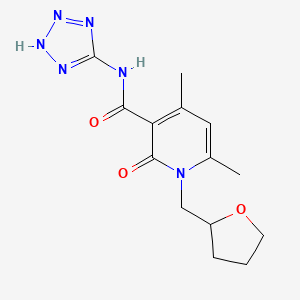
4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with multiple functional groups, including a tetrahydrofuran moiety and a tetrazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions
Pyridine Core Formation: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.
Introduction of Tetrahydrofuran Group: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a tetrahydrofuran derivative.
Tetrazole Ring Formation: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group on the pyridine ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield lactones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound may have pharmacological properties that could be harnessed for therapeutic purposes. Research into its mechanism of action and biological effects could lead to the development of new medications.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide: Lacks the tetrazole ring, which may alter its reactivity and biological activity.
4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, affecting its solubility and reactivity.
Uniqueness
The presence of both the tetrahydrofuran and tetrazole groups in 4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-N-(1H-tetrazol-5-yl)-1,2-dihydropyridine-3-carboxamide makes it unique compared to other similar compounds. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart in terms of reactivity and application potential.
Properties
Molecular Formula |
C14H18N6O3 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-(2H-tetrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H18N6O3/c1-8-6-9(2)20(7-10-4-3-5-23-10)13(22)11(8)12(21)15-14-16-18-19-17-14/h6,10H,3-5,7H2,1-2H3,(H2,15,16,17,18,19,21) |
InChI Key |
PQTPLRMKKNLFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NC3=NNN=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B12164464.png)
![5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene](/img/structure/B12164465.png)
![tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate](/img/structure/B12164471.png)
![N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide](/img/structure/B12164478.png)
![2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164487.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B12164490.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12164497.png)
![N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12164498.png)

![N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12164505.png)
![N-(2-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12164529.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12164532.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12164538.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12164544.png)
